molecular formula C32H36N4O5S B2620835 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide CAS No. 689760-60-9

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2620835
CAS RN: 689760-60-9
M. Wt: 588.72
InChI Key: DIGDSHKIKSQXLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a morpholine, and a phenethyl group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to predict what that might be .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenethyl group would likely contribute to the overall hydrophobicity of the molecule, while the morpholino and quinazolinone groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the quinazolinone could potentially undergo hydrolysis, while the morpholine could be protonated under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dimethoxyphenethyl group could increase its lipophilicity, while the morpholine could contribute to its solubility in polar solvents .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A structural and vibrational study on a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, was conducted, highlighting its potential in molecular docking. The study included FT-IR and FT-Raman spectroscopy, comparing theoretical DFT calculations with experimental values. Molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties were also investigated. Molecular docking suggested potential inhibitory activity against BRCA2 complex, hinting at its utility in cancer research (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, Alsenoy, 2016).

Antitumor Activity and Molecular Docking

A series of novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds similar to the one , were synthesized and evaluated for their antitumor activity. Some derivatives demonstrated broad-spectrum antitumor activity, outperforming the control 5-FU in potency. Molecular docking further provided insights into the binding modes with ATP binding sites of EGFR-TK and B-RAF kinase, suggesting mechanisms through which these compounds could inhibit tumor growth (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, El-Azab, 2016).

Broad-Spectrum Antifungal Agents

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including structures analogous to the queried compound, identified them as promising broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. Optimization led to derivatives with enhanced plasmatic stability while retaining potent antifungal activity, showcasing their potential as antifungal therapeutics (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, Marchand, 2015).

Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exploring their antimicrobial efficacy. The compounds exhibited variable antimicrobial activity against selected microbial species, with some showing significant potency, indicating their potential application in combating microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)13-15-36-31(38)26-21-25(35-16-18-41-19-17-35)9-10-27(26)34-32(36)42-22-30(37)33-14-12-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGDSHKIKSQXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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